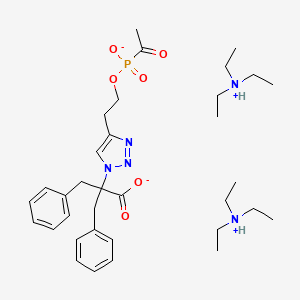
Dxps-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dxps-IN-1 is a compound known for its inhibitory effects on the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). This enzyme plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of many bacteria and some parasites . This compound has shown significant antibacterial activity, making it a promising candidate for the development of new antibiotics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dxps-IN-1 involves the use of alkyl acetylphosphonate (alkylAP) as a key intermediate. The synthetic route typically includes the reaction of homopropargyl alcohol with dimethyl-N,N-diisopropylphosphoramidite to form but-3-yn-1-yl dimethyl phosphite. This intermediate is then subjected to Michaelis-Arbuzov reaction conditions by treatment with acetyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing efficient purification techniques to obtain the final product.
化学反応の分析
Types of Reactions
Dxps-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the compound .
科学的研究の応用
Dxps-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a tool to study the non-mevalonate pathway of isoprenoid biosynthesis and to develop new synthetic methodologies.
Biology: this compound is employed in research focused on bacterial metabolism and adaptation, providing insights into the role of DXPS in various biological processes.
Medicine: The compound’s antibacterial activity makes it a potential candidate for the development of new antibiotics, especially against drug-resistant bacterial strains.
Industry: this compound can be used in the development of new antimicrobial agents and in the study of metabolic pathways in industrial microorganisms.
作用機序
Dxps-IN-1 exerts its effects by inhibiting the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). This enzyme catalyzes the formation of 1-deoxy-D-xylulose-5-phosphate (DXP) from pyruvate and D-glyceraldehyde 3-phosphate. This compound binds to the active site of DXPS, preventing the formation of DXP and thereby disrupting the non-mevalonate pathway of isoprenoid biosynthesis . This inhibition leads to a decrease in the production of essential isoprenoids, ultimately affecting the survival and growth of bacteria .
類似化合物との比較
Dxps-IN-1 is unique in its high affinity and specificity for DXPS compared to other inhibitors . Similar compounds include:
Butyl acetylphosphonate (BAP): Another DXPS inhibitor with similar antibacterial activity.
Homopropargyl acetylphosphonate (pro-hpAP): A prodrug form of BAP that shows improved potency and efficacy in vivo.
Ketoclomazone and its analogues: These compounds also inhibit DXPS but have different structural features and inhibitory mechanisms.
This compound stands out due to its potent inhibition of DXPS and its potential for development as a novel antibacterial agent .
特性
分子式 |
C34H54N5O6P |
|---|---|
分子量 |
659.8 g/mol |
IUPAC名 |
2-[4-[2-[acetyl(oxido)phosphoryl]oxyethyl]triazol-1-yl]-2-benzyl-3-phenylpropanoate;triethylazanium |
InChI |
InChI=1S/C22H24N3O6P.2C6H15N/c1-17(26)32(29,30)31-13-12-20-16-25(24-23-20)22(21(27)28,14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19;2*1-4-7(5-2)6-3/h2-11,16H,12-15H2,1H3,(H,27,28)(H,29,30);2*4-6H2,1-3H3 |
InChIキー |
UAJUIMMIGHWIRZ-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC(=O)P(=O)([O-])OCCC1=CN(N=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


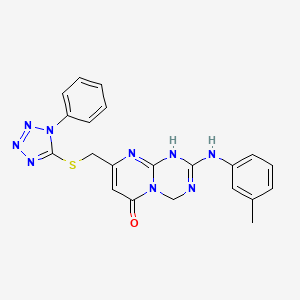
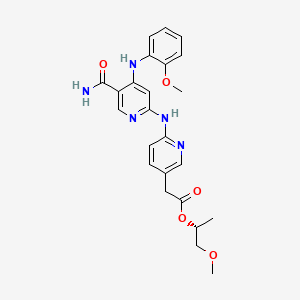
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
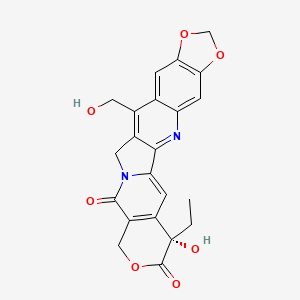
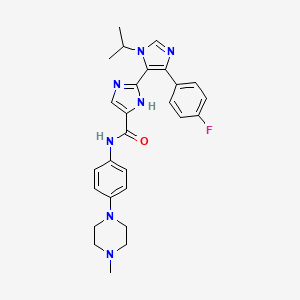
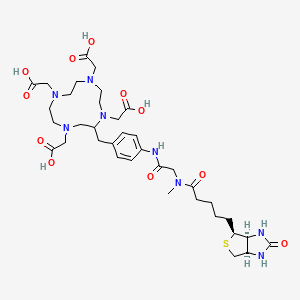
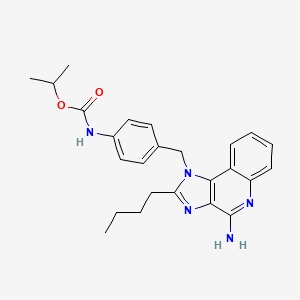
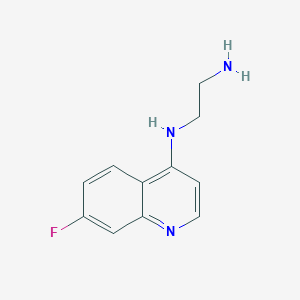
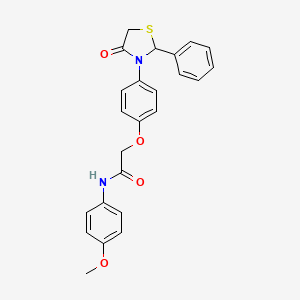
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
